
1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine is a chemical compound that features a chromene ring fused with a pyrrolidine ring The chromene ring is a benzopyran structure, while the pyrrolidine ring is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine can be synthesized through a multi-step process involving the formation of the chromene ring followed by the introduction of the pyrrolidine moiety. One common method involves the Pechmann condensation to form the chromene ring, followed by nucleophilic substitution to introduce the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the chromene or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromene ketones, while substitution can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine involves its interaction with specific molecular targets. The chromene ring can interact with enzymes or receptors, while the pyrrolidine ring can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
3-(pyrrolidine-1-carbonyl)-2H-Chromen-2-One: This compound also features a chromene ring fused with a pyrrolidine ring but differs in the position and type of substituents.
Pyrrolidine-2-one: A simpler structure with a pyrrolidine ring and a carbonyl group.
Pyrrolizines: Compounds with a fused pyrrole and pyrrolidine ring system.
Uniqueness: 1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine is unique due to the specific arrangement of the chromene and pyrrolidine rings, which can confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H19NO |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
1-(2-ethylchromen-2-yl)pyrrolidine |
InChI |
InChI=1S/C15H19NO/c1-2-15(16-11-5-6-12-16)10-9-13-7-3-4-8-14(13)17-15/h3-4,7-10H,2,5-6,11-12H2,1H3 |
InChI-Schlüssel |
OJPJSZUKAQUWHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C=CC2=CC=CC=C2O1)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


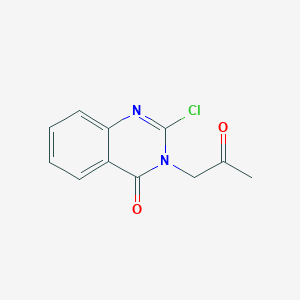
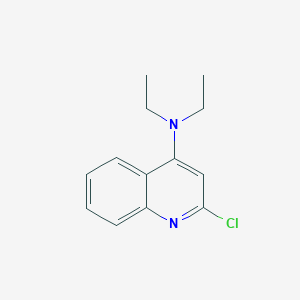
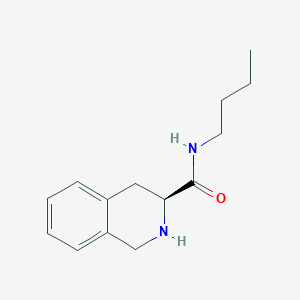
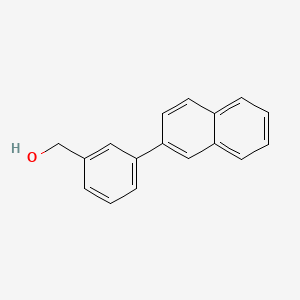


![1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole](/img/structure/B11875073.png)


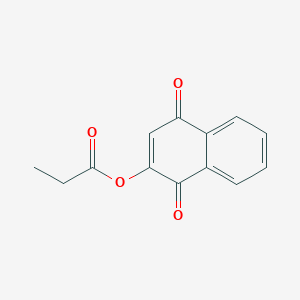
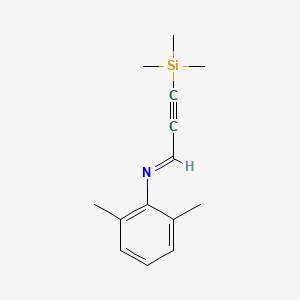

![2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11875107.png)

